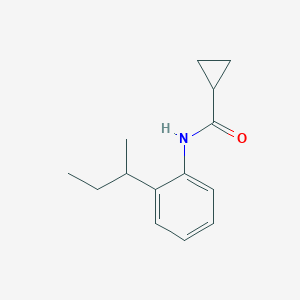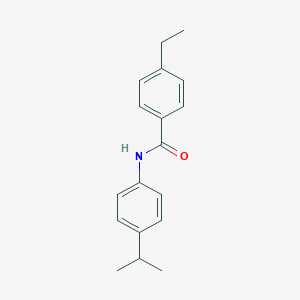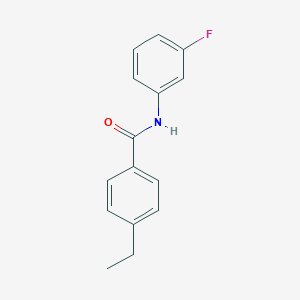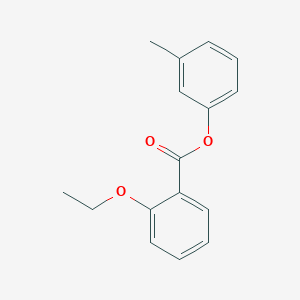
3-Methylphenyl 2-ethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylphenyl 2-ethoxybenzoate, also known as MPEB, is a chemical compound that belongs to the family of benzoate esters. It is widely used in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of 3-Methylphenyl 2-ethoxybenzoate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. It has been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of oxidative stress and inflammation. 3-Methylphenyl 2-ethoxybenzoate has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-Methylphenyl 2-ethoxybenzoate has been reported to exhibit various biochemical and physiological effects in cells and animals. It has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, and reduce the levels of reactive oxygen species (ROS) and inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-Methylphenyl 2-ethoxybenzoate has also been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
実験室実験の利点と制限
3-Methylphenyl 2-ethoxybenzoate has several advantages for lab experiments, including its low toxicity, high stability, and easy synthesis. It can be easily modified to generate new derivatives with improved properties and specificity. However, 3-Methylphenyl 2-ethoxybenzoate also has some limitations, such as its limited solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics. It also requires further studies to establish its safety and efficacy in humans.
将来の方向性
There are several future directions for the research on 3-Methylphenyl 2-ethoxybenzoate. One potential direction is to develop new derivatives of 3-Methylphenyl 2-ethoxybenzoate with improved properties and specificity for the treatment of specific diseases. Another direction is to investigate the mechanisms of action of 3-Methylphenyl 2-ethoxybenzoate in more detail, including its interactions with specific molecular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of 3-Methylphenyl 2-ethoxybenzoate in humans and to establish its potential as a new therapeutic agent.
Conclusion:
In conclusion, 3-Methylphenyl 2-ethoxybenzoate is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. Its unique properties and potential benefits make it an attractive candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand its mechanisms of action and to establish its safety and efficacy in humans.
合成法
3-Methylphenyl 2-ethoxybenzoate can be synthesized by the reaction of 3-methylphenol with 2-ethoxybenzoyl chloride in the presence of a base, such as triethylamine or pyridine. The reaction typically occurs at room temperature and yields a white crystalline solid. The purity of the synthesized 3-Methylphenyl 2-ethoxybenzoate can be improved by recrystallization from a suitable solvent, such as ethanol or methanol.
科学的研究の応用
3-Methylphenyl 2-ethoxybenzoate has been extensively used in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been reported to exhibit antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the development of new drugs for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.
特性
分子式 |
C16H16O3 |
|---|---|
分子量 |
256.3 g/mol |
IUPAC名 |
(3-methylphenyl) 2-ethoxybenzoate |
InChI |
InChI=1S/C16H16O3/c1-3-18-15-10-5-4-9-14(15)16(17)19-13-8-6-7-12(2)11-13/h4-11H,3H2,1-2H3 |
InChIキー |
DZSOYIFSXKUGED-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)OC2=CC=CC(=C2)C |
正規SMILES |
CCOC1=CC=CC=C1C(=O)OC2=CC=CC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



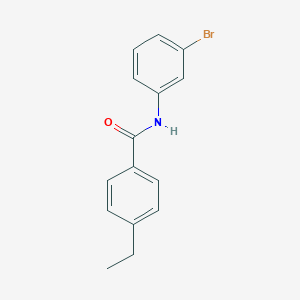


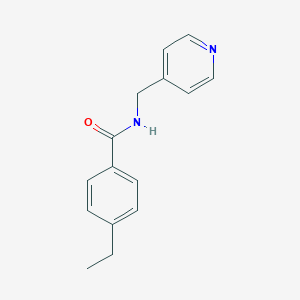
![2-(4-chlorobenzoyl)-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B290429.png)

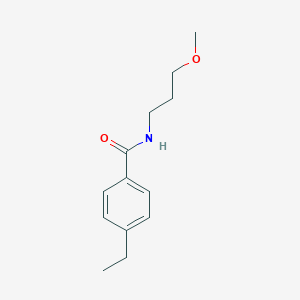
![2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]propanamide](/img/structure/B290434.png)
